N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as TH287, is a small molecule inhibitor that has been developed as a potential anticancer agent. This compound has been shown to inhibit the activity of a specific enzyme, known as MTH1, which is involved in the maintenance of intracellular nucleotide pools. Inhibition of MTH1 has been suggested as a promising strategy for the treatment of cancer, as cancer cells often have increased reliance on nucleotide metabolism compared to normal cells.
Scientific Research Applications
Synthesis Techniques and Transformations
- Stereoisomeric Synthesis : The preparation of stereochemically diverse compounds through reactions involving alicyclic ethyl amino-carboxylates and thiophosgene, leading to 3-substituted cyclopenta derivatives, highlights the compound's utility in generating structurally complex heterocycles (Palkó et al., 2000).
- Catalytic Synthesis : A green approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction demonstrates the potential for efficient and environmentally friendly synthesis routes (Shi et al., 2018).
Biological Activity
- Antibacterial and Antifungal Properties : Compounds synthesized from reactions involving thiophene-2-carboxamide and various agents have shown significant antibiotic and antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential for the development of new antibiotic and antibacterial drugs (Ahmed, 2007).
- Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been evaluated for anti-inflammatory and analgesic activities, with certain compounds exhibiting significant effects, which indicates the potential of N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide related structures in the development of new therapeutics (Sondhi et al., 2009).
Novel Derivatives and Their Applications
- Heterocyclic Synthesis : The creation of novel heterocyclic compounds through reactions of thiophene-2-carboxamide showcases the versatility of these frameworks in synthesizing compounds with potential pharmacological activities (G. Ahmed, 2007).
- Anticancer and Anti-5-lipoxygenase Agents : The development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the therapeutic potential of structurally related compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(19-8-5-13-10-17-12-18-11-13)16(6-1-2-7-16)14-4-3-9-21-14/h3-4,9-12H,1-2,5-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXJRGQHBLLJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CN=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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